molecular formula C23H30N4O7S2 B2499672 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449770-11-0

6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2499672
CAS RN: 449770-11-0
M. Wt: 538.63
InChI Key: AZNAMNXCFYAYSW-UHFFFAOYSA-N
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Description

The compound “6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule . It contains several functional groups, including an acetyl group, a benzamido group, a sulfamoyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a tetrahydrothieno[2,3-c]pyridine core structure. This core is substituted with various functional groups, including an acetyl group at the 6-position, a benzamido group at the 2-position, and a carboxamide group at the 3-position .

Scientific Research Applications

Antimicrobial Activity

  • A study by Bakhite et al. (2004) explored the synthesis of related thieno[2,3-b]pyridine carboxamides and their antimicrobial activities. They found that certain derivatives exhibited in vitro antimicrobial activities (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
  • Abdel-rahman et al. (2002) also synthesized new pyridothienopyrimidines and pyridothienotriazines, some of which were tested for their antimicrobial activities, highlighting the potential of these compounds in microbial inhibition (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Synthesis and Characterization

  • The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems was conducted by Bakhite et al. (2005), demonstrating the chemical versatility of these compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).
  • Youssef et al. (2012) reported on the synthesis of isothiazolopyridines and related compounds using both conventional chemical and modern microwave techniques, indicating the adaptability of synthetic methods for such compounds (Youssef, Azab, & Youssef, 2012).

Polyamide Synthesis

  • Faghihi and Mozaffari (2008) synthesized new polyamides using a compound structurally related to thieno[2,3-c]pyridine-3-carboxamide. This showcases the application of similar compounds in the development of novel polymeric materials (Faghihi & Mozaffari, 2008).

Antiprotozoal Agents

  • The study by Ismail et al. (2004) focused on the synthesis of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which demonstrated strong in vitro activities against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antimycobacterial Activity

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. It’s possible that the compound could interact with biological targets through its various functional groups, but without specific information, it’s difficult to speculate .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activities. Additionally, studies could explore its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

6-acetyl-2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O7S2/c1-15(28)26-9-8-18-19(14-26)35-23(20(18)21(24)29)25-22(30)16-4-6-17(7-5-16)36(31,32)27(10-12-33-2)11-13-34-3/h4-7H,8-14H2,1-3H3,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNAMNXCFYAYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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